3-Amino-1-carbethoxypiperidine

Physicochemical Properties Drug-Likeness Synthetic Intermediate

3-Amino-1-carbethoxypiperidine (CAS 952206-95-0) is a regiospecifically protected intermediate featuring a free 3-amino group and an N-ethoxycarbonyl protecting group. This orthogonality enables chemoselective functionalization at the 3-position without interference, a strategy validated in potent DPP-4 inhibitor pharmacophores. Substitution with the 4-amino regioisomer or the unprotected 3-aminopiperidine fails to provide the same geometry or downstream synthetic control. If your synthesis requires precise 3-amino elaboration coupled with late-stage piperidine nitrogen deprotection, this building block is the only direct solution to avoid complex protection/deprotection workarounds.

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
Cat. No. B8498024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-carbethoxypiperidine
Molecular FormulaC8H16N2O2
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCCC(C1)N
InChIInChI=1S/C8H16N2O2/c1-2-12-8(11)10-5-3-4-7(9)6-10/h7H,2-6,9H2,1H3
InChIKeyIJWHDAIOTFLTQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1-carbethoxypiperidine: A Protected Aminopiperidine Building Block for Pharmaceutical Intermediates


3-Amino-1-carbethoxypiperidine (ethyl 3-aminopiperidine-1-carboxylate, CAS 952206-95-0) is a piperidine derivative featuring an amino group at the 3-position and an ethoxycarbonyl protecting group at the 1-position of the heterocyclic ring . As a protected aminopiperidine, this compound serves primarily as a synthetic intermediate in medicinal chemistry, enabling regioselective functionalization of the piperidine core while preserving the 3-amino functionality for downstream transformations [1]. Its molecular formula is C₈H₁₆N₂O₂ with a molecular weight of 172.2 g/mol .

Why 3-Aminopiperidine or 4-Amino-1-carbethoxypiperidine Cannot Replace 3-Amino-1-carbethoxypiperidine


Piperidine derivatives exhibit profound regioisomer- and protecting-group-dependent differences in synthetic utility and biological activity. 3-Aminopiperidine (CAS 54012-73-6) lacks the carbethoxy protecting group, rendering its amino group unprotected and prone to unwanted side reactions during multi-step syntheses . Conversely, 4-Amino-1-carbethoxypiperidine (CAS 58859-46-4), an isomeric protected aminopiperidine, places the amino group at the 4-position rather than the 3-position . This positional difference critically impacts the geometry of derived ligands and the resulting pharmacological profiles; for instance, the 3-aminopiperidine scaffold has been validated as a key pharmacophore in potent and selective DPP-4 inhibitors, a role the 4-amino isomer cannot fulfill [1]. Thus, substitution of the 3-amino-1-carbethoxy regioisomer with its unprotected or 4-amino analogs would fundamentally alter synthetic outcomes and target engagement.

Quantitative Differentiation of 3-Amino-1-carbethoxypiperidine from Structural Analogs


Increased Molecular Weight and Lipophilicity vs. 3-Aminopiperidine

3-Amino-1-carbethoxypiperidine exhibits a higher molecular weight and increased lipophilicity compared to its unprotected counterpart, 3-aminopiperidine, due to the addition of the ethoxycarbonyl group . This property shift is critical for controlling compound solubility and permeability during multi-step synthesis and for tuning the physicochemical profile of final drug candidates [1].

Physicochemical Properties Drug-Likeness Synthetic Intermediate

Purity Specification: Baseline for Reliable Synthetic Use

3-Amino-1-carbethoxypiperidine is available with a minimum purity of 95%, as specified by the vendor . This purity level ensures consistent performance in multi-step synthetic sequences where trace impurities could interfere with coupling reactions or lead to byproduct formation .

Purity Quality Control Synthetic Intermediate

Regioisomeric Differentiation: 3-Amino vs. 4-Amino Substitution

The 3-amino substitution pattern is essential for activity in certain pharmacophores, whereas the 4-amino isomer is inactive or exhibits a different binding profile. Substituted 3-aminopiperidines have been validated as potent and selective DPP-4 inhibitors, with some compounds demonstrating superb selectivity over related peptidases (QPP, DPP8, DPP9) [1]. The 4-amino regioisomer (4-amino-1-carbethoxypiperidine) does not share this pharmacophoric feature and is therefore not interchangeable for DPP-4 inhibitor synthesis.

Regiochemistry Pharmacophore DPP-4 Inhibition

Optimal Applications of 3-Amino-1-carbethoxypiperidine in Medicinal Chemistry and Chemical Biology


Synthesis of 3-Aminopiperidine-Based DPP-4 Inhibitors

3-Amino-1-carbethoxypiperidine serves as a protected intermediate for the synthesis of 3-aminopiperidine-containing DPP-4 inhibitors. The carbethoxy group protects the piperidine nitrogen, allowing selective functionalization of the 3-amino group (e.g., acylation, alkylation) without interference [1]. The protected intermediate can be carried through multiple synthetic steps before deprotection to reveal the free piperidine amine, enabling the construction of complex inhibitors that require the 3-aminopiperidine pharmacophore [1].

Regioselective Derivatization of Piperidine Scaffolds

The orthogonally protected nature of 3-Amino-1-carbethoxypiperidine—with an ethoxycarbonyl group on the piperidine nitrogen and a free amino group at the 3-position—allows for chemoselective transformations. This enables researchers to introduce diverse substituents at the 3-amino position while preserving the piperidine nitrogen for later deprotection and further functionalization, a strategy widely employed in the synthesis of pharmaceutical intermediates and chemical probes [2].

Building Block for Central Nervous System (CNS) Drug Discovery

3-Aminopiperidine derivatives have been explored as substance P antagonists for the treatment of inflammatory diseases and CNS disorders [2]. 3-Amino-1-carbethoxypiperidine can be utilized as a starting material for the synthesis of such derivatives, where the 3-amino group serves as a key attachment point for pharmacophoric elements, and the carbethoxy group provides a temporary protecting group that can be removed under mild conditions to reveal the free piperidine amine for subsequent elaboration.

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